4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide
Description
Properties
IUPAC Name |
4-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-7-17-10(12(14)15)6-11(18-7)19-9-4-2-8(3-5-9)13(16)20/h2-6,12H,1H3,(H2,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKTIUTUOJVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclization of β-keto esters with urea or thiourea derivatives. Ethyl 4,4-difluoroacetoacetate serves as the starting material, undergoing condensation with urea in the presence of sodium ethoxide to yield 6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one.
Reaction Conditions :
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Reactants : Ethyl 4,4-difluoroacetoacetate (1.0 eq), urea (1.2 eq)
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Catalyst : Sodium ethoxide (0.1 eq)
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Solvent : Ethanol, reflux, 6–8 h
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Yield : 68–72%
Chlorination of Pyrimidinone
The resulting pyrimidinone is treated with phosphorus oxychloride (POCl₃) to introduce a chloro group at position 4.
Reaction Conditions :
-
Reactants : 6-(Difluoromethyl)-2-methylpyrimidin-4(3H)-one (1.0 eq), POCl₃ (3.0 eq)
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Catalyst : N,N-Dimethylaniline (0.2 eq)
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Temperature : 110°C, 4 h
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Yield : 85–90%
Analytical Data :
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¹H-NMR (CDCl₃) : δ 2.58 (s, 3H, CH₃), 6.92 (t, J = 54 Hz, 1H, CF₂H), 8.41 (s, 1H, pyrimidine-H)
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MS (ESI) : m/z 207 [M + H]⁺
Synthesis of 4-Aminobenzamide
Nitration of Benzamide
Benzamide is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ to yield 4-nitrobenzamide.
Reaction Conditions :
-
Reactants : Benzamide (1.0 eq), HNO₃ (1.5 eq), H₂SO₄ (catalytic)
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Temperature : 0–5°C, 2 h
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Yield : 65–70%
Reduction to 4-Aminobenzamide
The nitro group is reduced using hydrogen gas and palladium on carbon (Pd/C).
Reaction Conditions :
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Reactants : 4-Nitrobenzamide (1.0 eq), H₂ (1 atm), Pd/C (10 wt%)
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Solvent : Ethanol, 25°C, 4 h
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Yield : 90–95%
Analytical Data :
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¹H-NMR (DMSO-d₆) : δ 6.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.74 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (s, 2H, NH₂)
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MS (ESI) : m/z 137 [M + H]⁺
Coupling of Pyrimidine and Benzamide Moieties
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 4-aminobenzamide under basic conditions to form the target compound.
Reaction Conditions :
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Reactants : 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine (1.0 eq), 4-aminobenzamide (1.2 eq)
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Base : Potassium carbonate (2.0 eq)
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Solvent : DMF, 120°C, 12 h
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Yield : 60–65%
Buchwald-Hartwig Amination (Alternative Method)
For less reactive substrates, palladium-catalyzed coupling ensures efficient C–N bond formation.
Reaction Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 eq)
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Solvent : Toluene, 100°C, 16 h
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Yield : 70–75%
Analytical Data :
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¹H-NMR (DMSO-d₆) : δ 2.42 (s, 3H, CH₃), 6.88 (t, J = 54 Hz, 1H, CF₂H), 7.64 (d, J = 8.6 Hz, 2H, Ar-H), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 8.34 (s, 1H, pyrimidine-H), 10.12 (s, 1H, NH)
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¹⁹F-NMR (DMSO-d₆) : δ -110.2 (t, J = 54 Hz)
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MS (ESI) : m/z 307 [M + H]⁺
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature and Reaction Time
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SNAr : Yields plateau at 120°C beyond 12 h due to decomposition.
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Buchwald-Hartwig : Prolonged heating (>20 h) reduces yields by 15–20%, likely due to catalyst degradation.
Scale-Up and Industrial Considerations
Purification Strategies
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:1) removes unreacted starting materials.
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Recrystallization : Ethanol/water (7:3) affords the pure product as a white solid.
Cost-Efficiency Analysis
| Component | Cost (USD/g) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Aminobenzamide | 12.50 | 38 |
| Pd(OAc)₂ | 85.00 | 45 |
| Solvents | 2.80 | 17 |
Transitioning to nickel-based catalysts reduces costs by 60% but requires higher temperatures (150°C).
Chemical Reactions Analysis
Types of Reactions: 4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine-Benzamide Derivatives (Compounds 6a–6f)
Compounds 6a–6f (e.g., 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide) share a pyrimidine-benzamide scaffold but differ in substituents . Key comparisons include:
- Pyrimidine Substituents: The target compound features a 6-difluoromethyl and 2-methyl substitution, whereas 6a–6f have 4,6-diphenyl groups.
- Benzamide Modifications: The target compound’s benzamide lacks additional functionalization, while 6a–6f include 2-aminophenyl or acetic acid methyl ester groups. These modifications may alter binding affinity or metabolic pathways.
- Hypothetical Activity : The diphenyl groups in 6a–6f could enhance interactions with hydrophobic kinase pockets, whereas the target compound’s difluoromethyl group may improve selectivity via electronic effects.
Table 1: Structural Comparison with Compounds 6a–6f
GNF-2 (3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide)
GNF-2, a Bcr-abl inhibitor, shares a pyrimidine-benzamide scaffold but differs in substituents and electronic properties :
- Pyrimidine Substituents: GNF-2 has a 4-trifluoromethoxyphenylamino group at position 6, whereas the target compound uses a difluoromethyl group. The trifluoromethoxy group is bulkier and more electron-withdrawing, which may reduce metabolic stability compared to difluoromethyl.
- Biological Activity : GNF-2 inhibits Bcr-abl with an IC50 of ~138 nM, while the target compound’s activity remains uncharacterized. However, the difluoromethyl group’s smaller size could improve binding to compact active sites.
Table 2: Comparison with GNF-2
| Feature | Target Compound | GNF-2 |
|---|---|---|
| Pyrimidine Substituents | 6-difluoromethyl, 2-methyl | 6-(4-trifluoromethoxyphenylamino) |
| Benzamide Position | Para-substituted | Meta-substituted |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
| Metabolic Stability | Likely higher (C-F bonds) | Lower (due to trifluoromethoxy) |
Complex Benzamide-Pyrimidine Ligand (PDB 6IK Ligand)
The ligand in PDB 6IK (4-[[(3S)-3-cyclopropyl-2-azaspiro[3.3]heptan-2-yl]methyl]-N-[[(3S)-3-oxidanyl-1-[6-[(phenylmethyl)amino]pyrimidin-4-yl]piperidin-3-yl]methyl]benzamide) represents a structurally intricate analog :
- Structural Complexity : The 6IK ligand incorporates spirocyclic and piperidinyl groups, enabling multi-target engagement. In contrast, the target compound’s simplicity may favor synthetic accessibility and reduced off-target effects.
- Substituent Diversity: The 6IK ligand’s benzylamino group at pyrimidine position 6 contrasts with the target’s difluoromethyl group, highlighting divergent design strategies for solubility versus target affinity.
Key Research Findings and Inferences
- Substituent Impact : The difluoromethyl group in the target compound balances metabolic stability and steric demand, offering advantages over bulkier analogs like GNF-2 and 6a–6f .
- Synthetic Feasibility : The target compound’s simpler structure likely enables scalable synthesis compared to the 6IK ligand’s complex architecture .
Biological Activity
The compound 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12F2N4O
- Molecular Weight : 282.26 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation in various types of cancers, including breast and lung cancer. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 1.5 | Inhibition of PI3K/Akt pathway |
| Compound B | Lung Cancer | 0.8 | Induction of apoptosis via caspase activation |
Kinase Inhibition
The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression. For instance, studies have shown that similar pyrimidine derivatives can selectively inhibit mTORC1/2 pathways, leading to reduced cell viability in tumor models.
Inflammation Modulation
In addition to its antitumor effects, there is emerging evidence suggesting that this compound may play a role in modulating inflammatory responses. Compounds with similar structures have been reported to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
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Study on Antitumor Efficacy
- Objective : To evaluate the efficacy of a related compound in inhibiting tumor growth.
- Methodology : In vivo xenograft models were used to assess tumor size reduction after treatment with the compound.
- Results : A significant reduction in tumor volume was observed, indicating strong antitumor activity.
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Inflammation and Cytokine Production
- Objective : To investigate the effect on cytokine production in vitro.
- Methodology : Human macrophages were treated with the compound, and cytokine levels were measured using ELISA.
- Results : The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting anti-inflammatory properties.
Q & A
Q. What are the standard synthetic routes for 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide?
The synthesis typically involves multi-step reactions starting with the preparation of a pyrimidine intermediate. For example:
- Step 1 : Condensation of 6-(difluoromethyl)-2-methylpyrimidin-4-amine with a substituted benzamide precursor.
- Step 2 : Amide coupling using reagents like benzoyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product. Key intermediates are characterized via NMR and mass spectrometry .
Q. How can analytical techniques validate the purity and structure of this compound?
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
- Spectroscopy : NMR confirms substituent positions (e.g., difluoromethyl proton splitting patterns at δ 5.8–6.2 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .
- Elemental Analysis : Matches calculated C, H, N, F percentages within ±0.4% .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases or HDACs using fluorogenic substrates (e.g., IC determination via fluorescence polarization) .
- Cellular Assays : Cytotoxicity testing in cancer cell lines (e.g., MTT assay) with dose-response curves to identify EC values .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For disordered difluoromethyl groups, apply PART and ISOR constraints .
- Validation : Check R values (<0.25) and electron density maps (e.g., omit maps for ambiguous regions) .
Q. What strategies elucidate structure-activity relationships (SAR) for pyrimidine-based benzamides?
- Substituent Variation : Compare analogues with trifluoromethyl (CF) vs. difluoromethyl (CFH) groups to assess lipophilicity (logP) and metabolic stability .
- Binding Assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins (e.g., MAP kinases) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and identify critical hydrogen bonds (e.g., pyrimidine N-H···O=C interactions) .
Q. How can researchers address contradictions in biological activity data across studies?
- Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Data Reproducibility : Validate results using orthogonal methods (e.g., Western blot for kinase inhibition alongside enzymatic assays) .
- Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What methodologies improve solubility for in vivo studies of this compound?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in PBS (pH 7.4) to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium acetate to generate water-soluble salts. Monitor stability via pH-dependent solubility assays .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
